![molecular formula C14H16N2O B14606712 1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl- CAS No. 58491-38-6](/img/structure/B14606712.png)
1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl- is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-g]isoquinoline derivatives typically involves multi-step processes. One common method includes the Fischer cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones with zinc chloride . Another approach involves the nitration of isoquinoline under mild conditions to form 5-nitroisoquinoline, which is then reduced with hydrazine hydrate in the presence of Raney nickel . The resulting amine undergoes diazotization and reduction to form the desired pyrroloisoquinoline .
Industrial Production Methods
Industrial production methods for these compounds often involve optimizing the reaction conditions to increase yield and purity. This includes the use of various catalysts and reagents such as zinc chloride, mineral acids, polyphosphoric acid, and a mixture of acetic and sulfuric acids .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[3,2-g]isoquinoline undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: Mannich and Vilsmeier reactions, and diazo coupling.
Oxidation and Reduction: These reactions are typically carried out using common reagents like hydrazine hydrate and Raney nickel.
Common Reagents and Conditions
Mannich Reaction: Involves the use of formaldehyde and a secondary amine.
Vilsmeier Reaction: Utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Diazo Coupling: Requires diazonium salts and coupling components like phenols or aromatic amines.
Major Products
The major products formed from these reactions include various substituted pyrroloisoquinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[3,2-g]isoquinoline and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as catalysts in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors or receptor modulators, affecting various biochemical pathways . The exact mechanism can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-f]isoquinoline: Another member of the pyrroloisoquinoline family, known for its electrophilic substitution reactions.
1H-Pyrazolo[3,4-b]quinolines: Compounds with similar structural features but different biological activities.
Uniqueness
1H-Pyrrolo[3,2-g]isoquinoline is unique due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various fields of research, making it a compound of significant interest .
Eigenschaften
CAS-Nummer |
58491-38-6 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-(8-methyl-1,5,6,8-tetrahydropyrrolo[3,2-g]isoquinolin-7-yl)ethanone |
InChI |
InChI=1S/C14H16N2O/c1-9-13-8-14-12(3-5-15-14)7-11(13)4-6-16(9)10(2)17/h3,5,7-9,15H,4,6H2,1-2H3 |
InChI-Schlüssel |
BWMOIUCBJNRWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1C(=O)C)C=C3C=CNC3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


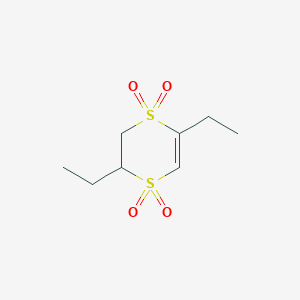

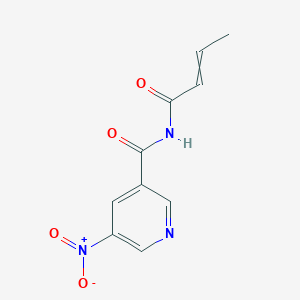

![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
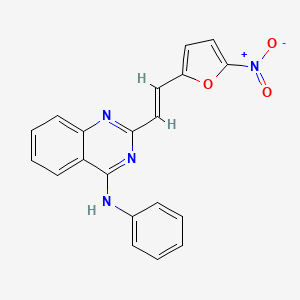
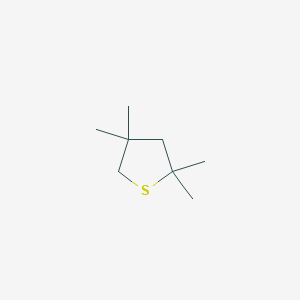
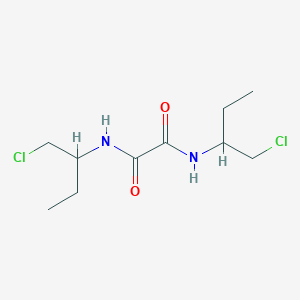


![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
